molecular formula C8H11IN2O2 B1327152 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid CAS No. 6645-81-4

3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B1327152
CAS No.: 6645-81-4
M. Wt: 294.09 g/mol
InChI Key: CKKYOUULJSNVAQ-UHFFFAOYSA-N
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Description

3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C8H11IN2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is characterized by the presence of an iodine atom at the 4-position and two methyl groups at the 3- and 5-positions of the pyrazole ring, along with a propanoic acid group attached to the 1-position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid typically involves multi-step reactions. One common method includes the reaction of 3,5-dimethylpyrazole with iodine to introduce the iodine atom at the 4-position. This is followed by the reaction with a suitable propanoic acid derivative to attach the propanoic acid group .

Industrial Production Methods

the synthesis generally involves standard organic synthesis techniques, including the use of protecting groups, selective iodination, and subsequent coupling reactions .

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the propanoic acid group.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation and reduction can modify the functional groups on the pyrazole ring and the propanoic acid group .

Scientific Research Applications

3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The iodine atom and the propanoic acid group play crucial roles in its binding affinity and specificity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
  • 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
  • 3-(4-Fluoro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Uniqueness

3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom can enhance the compound’s reactivity and binding affinity compared to its chloro, bromo, and fluoro analogs .

Properties

IUPAC Name

3-(4-iodo-3,5-dimethylpyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-5-8(9)6(2)11(10-5)4-3-7(12)13/h3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKYOUULJSNVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)O)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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